N-(3-Aminophenyl)-3-isobutoxybenzamide
Overview
Description
N-(3-Aminophenyl)-3-isobutoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group and an isobutoxy group attached to the benzamide core
Mechanism of Action
Target of Action
For instance, N-(3-Aminophenyl)methanesulfonamide has been used as a reactant for the preparation of biologically and pharmacologically active molecules
Mode of Action
For example, YM 244769, a compound with a similar structure, has been found to inhibit the reverse mode of Na+/Ca2+ exchange (NCX), potently inhibiting Na±dependent 45 Ca2+ uptake . This suggests that N-(3-Aminophenyl)-3-isobutoxybenzamide may also interact with ion channels or transporters, but further studies are required to confirm this.
Biochemical Pathways
The fragmentation of protonated n-(3-aminophenyl)benzamide and its derivatives in the gas phase has been studied . This suggests that the compound may undergo certain transformations under specific conditions, potentially affecting various biochemical pathways.
Result of Action
The compound’s potential to undergo certain transformations under specific conditions suggests that it may have various effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
N-(3-Aminophenyl)-3-isobutoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in histone demethylation . This interaction is crucial as it affects gene expression and chromatin remodeling. Additionally, this compound binds to specific proteins through electrostatic and hydrophobic interactions, influencing their stability and function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, its inhibition of LSD1 leads to the accumulation of methylated histones, which in turn affects the transcription of target genes . Additionally, this compound can modulate the activity of other enzymes involved in cellular signaling pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, it may affect the biosynthesis and degradation of other biomolecules, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported across cell membranes by amino acid transporters, influencing its availability and activity within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with chromatin and influence gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-3-isobutoxybenzamide typically involves the reaction of 3-aminophenylamine with 3-isobutoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminophenyl)-3-isobutoxybenzamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Aminophenyl)-3-isobutoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- N-(2-Aminophenyl)-3-isobutoxybenzamide
- N-(4-Aminophenyl)-3-isobutoxybenzamide
- N-(3-Aminophenyl)-3-methoxybenzamide
Comparison: N-(3-Aminophenyl)-3-isobutoxybenzamide is unique due to the specific positioning of the aminophenyl and isobutoxy groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest for further research.
Properties
IUPAC Name |
N-(3-aminophenyl)-3-(2-methylpropoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-16-8-3-5-13(9-16)17(20)19-15-7-4-6-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQYUQUWAGSWHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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